![molecular formula C20H24N4O4S B2508231 5-(Azepan-1-yl)-2-(4-(morpholinosulfonyl)phenyl)oxazole-4-carbonitrile CAS No. 940997-80-8](/img/structure/B2508231.png)
5-(Azepan-1-yl)-2-(4-(morpholinosulfonyl)phenyl)oxazole-4-carbonitrile
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Description
5-(Azepan-1-yl)-2-(4-(morpholinosulfonyl)phenyl)oxazole-4-carbonitrile, also known as AZD5363, is a novel and potent inhibitor of the protein kinase B (PKB/Akt) signaling pathway. The PKB/Akt pathway is a key regulator of cell growth, proliferation, and survival, and is frequently dysregulated in cancer cells. AZD5363 has shown promising preclinical activity in a variety of cancer models and is currently being evaluated in clinical trials as a potential cancer therapy.
Scientific Research Applications
Synthesis and Chemical Properties
Research on compounds structurally related to 5-(Azepan-1-yl)-2-(4-(morpholinosulfonyl)phenyl)oxazole-4-carbonitrile has primarily focused on their synthesis and chemical properties. For example, studies have elaborated on the synthesis of 5-alkylamino-1,3-oxazole-4-carbonitriles, highlighting methods for introducing various substituents into the oxazole ring, which could enhance the compound's reactivity and potential applications in medicinal chemistry (Chumachenko et al., 2011). These synthetic methodologies are crucial for developing novel heterocyclic compounds with potential therapeutic benefits.
properties
IUPAC Name |
5-(azepan-1-yl)-2-(4-morpholin-4-ylsulfonylphenyl)-1,3-oxazole-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O4S/c21-15-18-20(23-9-3-1-2-4-10-23)28-19(22-18)16-5-7-17(8-6-16)29(25,26)24-11-13-27-14-12-24/h5-8H,1-4,9-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQSKDEYVJMPJSB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2=C(N=C(O2)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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